
N-(4-bromo-3-methylphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-bromo-3-methylphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a useful research compound. Its molecular formula is C23H25BrN4O and its molecular weight is 453.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 452.12117 g/mol and the complexity rating of the compound is 575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-bromo-3-methylphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a naphthyridine core, which is known for its diverse biological properties. The synthesis typically involves several steps, including the formation of the naphthyridine core through cyclization reactions, followed by the introduction of various functional groups via nucleophilic substitution and amide bond formation.
Anticancer Properties
Research indicates that derivatives of naphthyridine compounds exhibit significant anticancer activity. Specifically, this compound has been studied for its interaction with Bromodomain-containing protein 4 (BRD4) , a critical regulator in cancer cell proliferation. Inhibitors targeting BRD4 have shown promise in treating various malignancies, including multiple myeloma and acute myeloid leukemia (AML) .
The compound is believed to act by inhibiting the binding of BRD4 to acetylated histones, thereby disrupting the transcriptional regulation of oncogenes such as c-MYC. This mechanism has been associated with reduced cell proliferation and increased apoptosis in cancer cell lines .
Study 1: Inhibition of Cancer Cell Growth
In a preclinical study, this compound was tested against several cancer cell lines. The results demonstrated an IC50 value in the low micromolar range (100 nM - 1 µM), indicating potent anticancer activity .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MOLT-4 (T-cell leukemia) | 0.5 | BRD4 inhibition |
K562 (CML) | 0.75 | c-MYC suppression |
U937 (AML) | 0.6 | Apoptotic pathway activation |
Study 2: Targeting Cereblon E3 Ligase
Another study highlighted the compound's ability to act as a cereblon ligand, facilitating the degradation of specific oncoproteins via proteolysis targeting chimeras (PROTACs). This approach provides a novel therapeutic strategy for targeting previously "undruggable" proteins in cancer therapy .
Pharmacological Profile
The pharmacological profile of this compound suggests multiple avenues for therapeutic application:
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, although further research is required to elucidate specific mechanisms and efficacy.
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotective applications, particularly in models of neurodegenerative diseases.
Properties
IUPAC Name |
[4-(4-bromo-3-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-(3-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN4O/c1-14-5-4-10-28(13-14)23(29)19-12-25-22-18(8-6-16(3)26-22)21(19)27-17-7-9-20(24)15(2)11-17/h6-9,11-12,14H,4-5,10,13H2,1-3H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBUXTWOJRLYDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CN=C3C(=C2NC4=CC(=C(C=C4)Br)C)C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.